molecular formula C23H14N2O3 B14602387 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 59522-46-2

3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione

Cat. No.: B14602387
CAS No.: 59522-46-2
M. Wt: 366.4 g/mol
InChI Key: XPEVAFKFEOTSNQ-UHFFFAOYSA-N
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Description

3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of pyridine derivatives and phenyl-substituted compounds, followed by cyclization using a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and heterocyclic rings.

Properties

CAS No.

59522-46-2

Molecular Formula

C23H14N2O3

Molecular Weight

366.4 g/mol

IUPAC Name

3,6-diphenyl-4-pyridin-2-ylfuro[3,2-b]pyrrole-2,5-dione

InChI

InChI=1S/C23H14N2O3/c26-22-19(16-11-5-2-6-12-16)21-20(25(22)17-13-7-8-14-24-17)18(23(27)28-21)15-9-3-1-4-10-15/h1-14H

InChI Key

XPEVAFKFEOTSNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=O)N3C4=CC=CC=N4)C5=CC=CC=C5)OC2=O

Origin of Product

United States

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